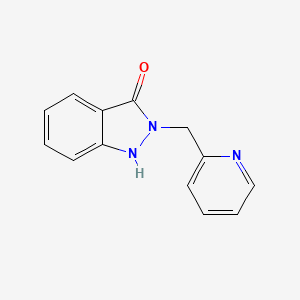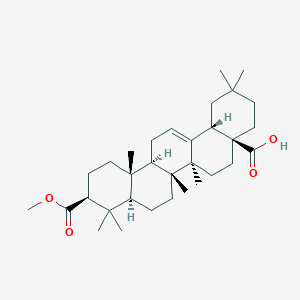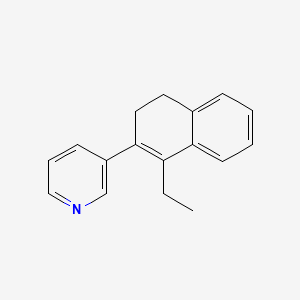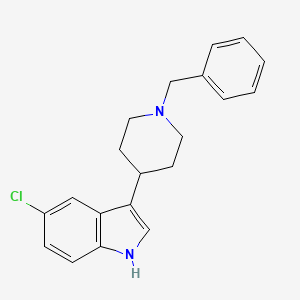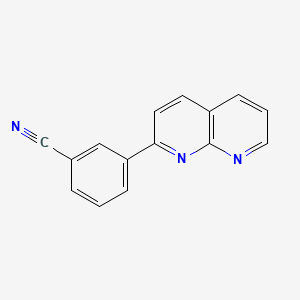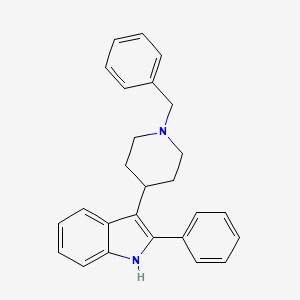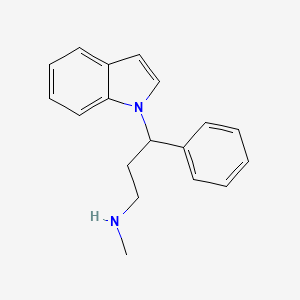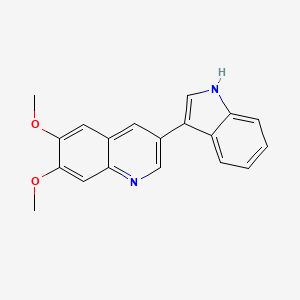
3-(1H-indol-3-yl)-6,7-dimethoxy-quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1H-Indol-3-yl)-6,7-dimethoxy-quinoline is a heterocyclic compound that combines the structural features of both indole and quinoline. Indole is a significant heterocyclic system found in many natural products and drugs, while quinoline is known for its wide range of biological activities. The combination of these two moieties in a single molecule can lead to unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Indol-3-yl)-6,7-dimethoxy-quinoline typically involves the construction of the indole and quinoline rings followed by their coupling. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring . The quinoline ring can be synthesized using the Skraup synthesis, which involves the condensation of aniline with glycerol and an oxidizing agent such as nitrobenzene in the presence of a strong acid .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale adaptations of the above synthetic routes. Optimizations for yield, purity, and cost-effectiveness are crucial. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(1H-Indol-3-yl)-6,7-dimethoxy-quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic reagents such as halogens, sulfonyl chlorides, and nitro compounds can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
3-(1H-Indol-3-yl)-6,7-dimethoxy-quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3-(1H-Indol-3-yl)-6,7-dimethoxy-quinoline involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, and DNA, affecting their function.
Pathways Involved: It can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
3-(1H-Indol-3-yl)-2-phenyl-1H-benzo[f]quinoline: Similar structure with a phenyl group at the 2-position.
3-(1H-Indol-3-yl)-4-(pyrazolo[3,4-c]quinoline): Contains a pyrazolo ring fused to the quinoline moiety.
Uniqueness
3-(1H-Indol-3-yl)-6,7-dimethoxy-quinoline is unique due to the presence of methoxy groups at the 6 and 7 positions of the quinoline ring, which can influence its electronic properties and reactivity. This structural feature can enhance its biological activity and selectivity compared to other similar compounds .
properties
Molecular Formula |
C19H16N2O2 |
|---|---|
Molecular Weight |
304.3 g/mol |
IUPAC Name |
3-(1H-indol-3-yl)-6,7-dimethoxyquinoline |
InChI |
InChI=1S/C19H16N2O2/c1-22-18-8-12-7-13(10-20-17(12)9-19(18)23-2)15-11-21-16-6-4-3-5-14(15)16/h3-11,21H,1-2H3 |
InChI Key |
CTHPHODXZDFNPE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=CC(=CN=C2C=C1OC)C3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Thiomorpholin-4-yl-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B10842105.png)
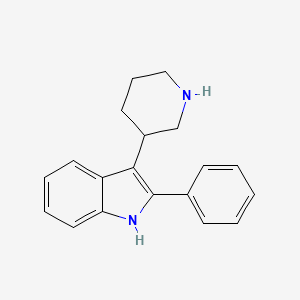

![2-thiophen-2-yl-3H-imidazo[4,5-c]quinoline](/img/structure/B10842127.png)
